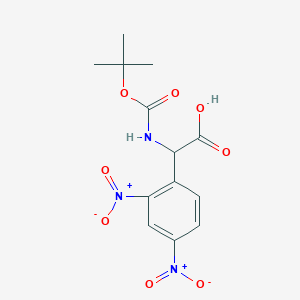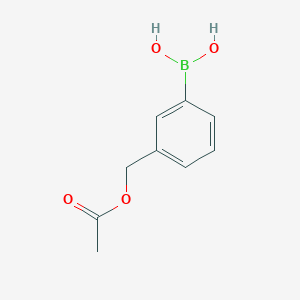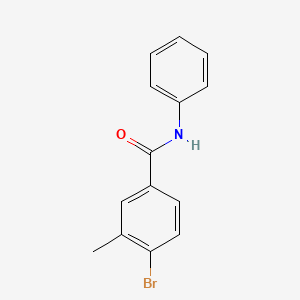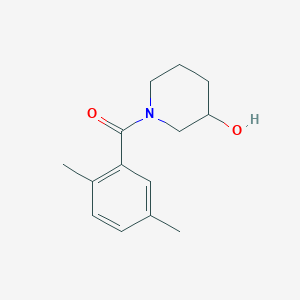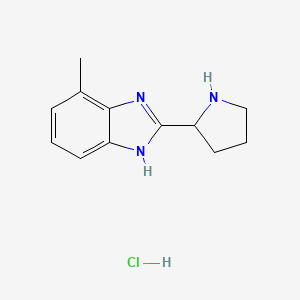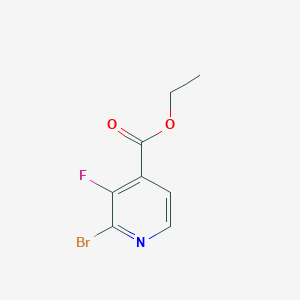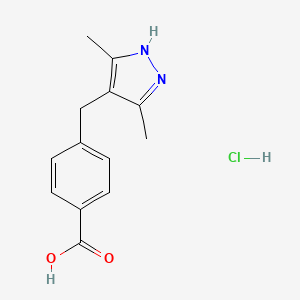![molecular formula C16H28N2O4 B1463590 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 201810-59-5](/img/structure/B1463590.png)
1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid
Übersicht
Beschreibung
“1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is a chemical compound with the empirical formula C13H23NO4 . It is also known as Ethyl N-Boc-piperidine-4-carboxylate . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .
Synthesis Analysis
The synthesis of compounds similar to “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .
Molecular Structure Analysis
The molecular weight of “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is 257.33 . The SMILES string representation of the molecule is CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C .
Chemical Reactions Analysis
The Boc group in “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” include a refractive index of n20/D 1.458, a boiling point of 120-135 °C/0.5 mmHg, and a density of 1.046 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Application 1: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . In this study, a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
Application 2: Dipeptide Synthesis
- Summary of the Application : This research focuses on the use of tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) for dipeptide synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPDUWSSDFAKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679687 | |
| Record name | 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid | |
CAS RN |
201810-59-5 | |
| Record name | 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



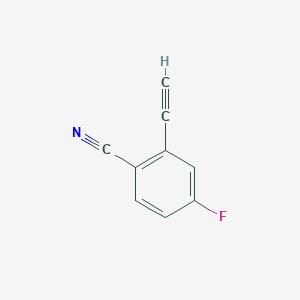
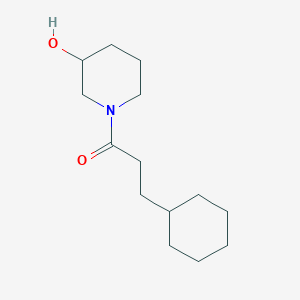
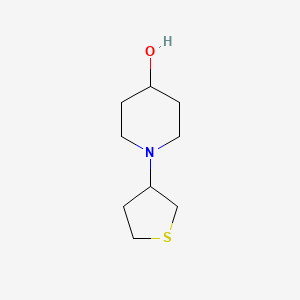
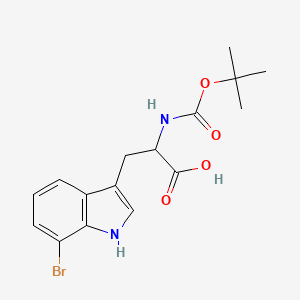
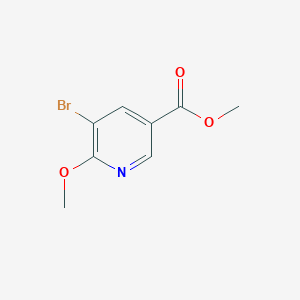
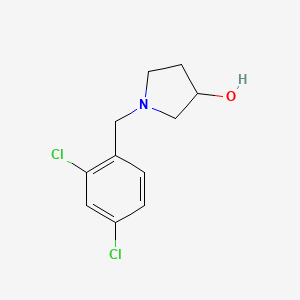
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
